Guanidinoacetic-13C2 Acid

Description

BenchChem offers high-quality Guanidinoacetic-13C2 Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidinoacetic-13C2 Acid including the price, delivery time, and more detailed information at info@benchchem.com.

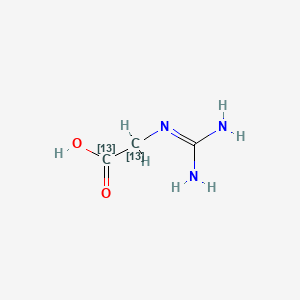

Structure

3D Structure

Properties

IUPAC Name |

2-(diaminomethylideneamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMFZUMJYQTVII-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661994 | |

| Record name | N-(Diaminomethylidene)(~13~C_2_)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634616-40-3 | |

| Record name | N-(Diaminomethylidene)(~13~C_2_)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Guanidinoacetic-13C2 Acid: A Technical Guide for Advanced Research and Drug Development

This guide provides an in-depth technical overview of Guanidinoacetic-13C2 Acid, a critical tool for researchers, scientists, and drug development professionals engaged in the study of creatine metabolism and its associated disorders. We will delve into its fundamental properties, analytical applications, and its role in advancing our understanding of creatine biosynthesis and related pathologies.

Foundational Principles: Understanding Guanidinoacetic Acid and Isotopic Labeling

Guanidinoacetic acid (GAA) is a naturally occurring amino acid derivative that serves as the direct and sole precursor to creatine, a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain.[1][2] The biosynthesis of creatine is a two-step process primarily occurring in the kidneys and liver.[3][4]

Creatine Biosynthesis Pathway:

-

Step 1 (Kidney): L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming GAA and ornithine.[5][6]

-

Step 2 (Liver): Guanidinoacetate N-methyltransferase (GAMT) methylates GAA, using S-adenosyl-L-methionine (SAM) as a methyl group donor, to produce creatine.[5][7]

This pathway is crucial for maintaining the body's creatine pool, as creatine and its phosphorylated form, phosphocreatine, are continuously degraded to creatinine and excreted in the urine at a rate of approximately 1.7% of the total pool per day.[6]

The Significance of Isotopic Labeling: Guanidinoacetic-13C2 Acid

Guanidinoacetic-13C2 Acid is a stable isotope-labeled (SIL) analogue of GAA. In this molecule, the two carbon atoms of the acetate moiety are replaced with the heavy isotope of carbon, ¹³C.[8] This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference is the cornerstone of its utility in modern analytical techniques, particularly mass spectrometry.

The primary application of Guanidinoacetic-13C2 Acid is as an internal standard in quantitative bioanalysis.[9][10] By adding a known amount of the SIL-GAA to a biological sample (e.g., plasma, urine), it co-elutes with the endogenous, unlabeled GAA during chromatographic separation. The mass spectrometer can differentiate between the two forms based on their mass-to-charge ratio (m/z). This allows for highly accurate and precise quantification of the endogenous GAA, as the internal standard compensates for variations in sample preparation, extraction efficiency, and instrument response.

Technical Profile of Guanidinoacetic-13C2 Acid

For researchers and drug development professionals, understanding the technical specifications of a reference standard is paramount for ensuring the reliability and reproducibility of experimental data.

| Property | Specification | Source(s) |

| Chemical Name | N-(Aminoiminomethyl)-glycine-1,2-¹³C₂ | [8] |

| CAS Number | 634616-40-3 | [8] |

| Molecular Formula | ¹³C₂CH₇N₃O₂ | [8] |

| Molecular Weight | 119.09 g/mol | [8] |

| Appearance | White to Off-White Solid | [11] |

| Chemical Purity | Typically >95% (HPLC) or >97% | [8][12] |

| Isotopic Purity | Commonly 97-99% for ¹³C | [12][13] |

| Storage | Store refrigerated (+2°C to +8°C) or at -20°C, protected from light. | [13][14] |

Note: Specifications may vary slightly between suppliers. It is essential to refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific details.[15]

Synthesis and Quality Control

While detailed, proprietary synthesis methods for Guanidinoacetic-13C2 Acid are not publicly available, the general synthesis of unlabeled GAA often involves the reaction of cyanamide with glycine in an aqueous, alkaline solution.[16] The synthesis of the ¹³C₂-labeled variant would necessitate the use of glycine-¹³C₂ as a starting material.

Reputable commercial suppliers, such as LGC Standards and Cambridge Isotope Laboratories, provide Guanidinoacetic-13C2 Acid with a comprehensive Certificate of Analysis.[8][12][13] This document is a testament to the product's quality and typically includes:

-

Lot-specific chemical and isotopic purity determined by methods like HPLC, NMR, and mass spectrometry.

-

Identity confirmation via spectroscopic data.

-

Information on storage conditions and expiry dates.

Core Application: Quantitative Analysis of Guanidinoacetic Acid in Biological Matrices

The accurate measurement of GAA levels in biological fluids is crucial for the diagnosis and monitoring of inborn errors of creatine metabolism, namely GAMT deficiency and AGAT deficiency.[17] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard for this application, and Guanidinoacetic-13C2 Acid is the internal standard of choice.[9][10]

Experimental Workflow: LC-MS/MS Quantification of GAA

The following diagram illustrates a typical workflow for the quantification of GAA in plasma or urine.

Caption: A generalized workflow for the quantification of Guanidinoacetic Acid in biological samples using LC-MS/MS with an internal standard.

Detailed Protocol: Quantification of GAA in Human Plasma

This protocol is a synthesized example based on established methodologies.[9][17] Researchers should validate the method in their own laboratory.

1. Preparation of Standards and Internal Standard Stock Solutions:

-

Prepare a stock solution of unlabeled GAA in a suitable solvent (e.g., water or dilute acid).

-

Prepare a stock solution of Guanidinoacetic-13C2 Acid at a known concentration.

-

Generate a series of calibration standards by serially diluting the unlabeled GAA stock solution and spiking with a fixed concentration of the Guanidinoacetic-13C2 Acid internal standard.

2. Sample Preparation:

-

To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.

-

Add 500 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix for 30 seconds and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new tube.

-

(Optional but common) For butylation, evaporate the supernatant to dryness under a stream of nitrogen. Add 100 µL of 3N butanolic HCl and incubate at 65°C for 20 minutes. Evaporate to dryness again.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a suitable column (e.g., C18 or HILIC) with an appropriate mobile phase gradient to achieve chromatographic separation of GAA from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled GAA and Guanidinoacetic-13C2 Acid.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| GAA (unlabeled) | 118.1 | 76.0 | Corresponds to the neutral loss of the guanidino group. |

| Guanidinoacetic-13C2 Acid | 120.1 | 78.0 | The +2 Da shift reflects the two ¹³C atoms in the acetate backbone. |

Note: The exact m/z values may vary slightly depending on the derivatization method used and instrument calibration.[9][10]

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of unlabeled GAA to Guanidinoacetic-13C2 Acid against the concentration of the calibration standards.

-

Determine the concentration of GAA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A robust analytical method requires thorough validation. Key parameters to assess include:

-

Linearity: The range over which the assay is accurate, precise, and linear. For GAA, this typically covers both physiological and pathological concentrations.[9]

-

Precision: Assessed as the coefficient of variation (%CV) for intra-day and inter-day measurements. Typically, a %CV of <15% is acceptable.[18]

-

Accuracy and Recovery: Determined by spiking known amounts of GAA into the matrix. Recoveries are often in the range of 85-115%.[9]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]

Advanced Applications in Research and Drug Development

Beyond its role as an internal standard for diagnostics, Guanidinoacetic-13C2 Acid is a valuable tool for more advanced research applications.

In Vivo Metabolic Studies and Tracer Kinetics

By administering Guanidinoacetic-13C2 Acid to a subject, researchers can trace its metabolic fate in vivo. This allows for the investigation of:

-

Creatine Synthesis Rates: By measuring the rate of appearance of ¹³C-labeled creatine in tissues and biological fluids, the fractional synthesis rate of creatine can be determined.

-

GAA Turnover and Pool Size: The kinetics of ¹³C₂-GAA disappearance from the plasma can provide insights into its turnover rate and distribution volume.

-

Inter-organ Metabolism: Isotopic tracer studies have been instrumental in confirming the inter-organ transport of GAA from the kidney to the liver for creatine synthesis.[3][19]

Caption: Conceptual workflow for an in vivo metabolic tracer study using Guanidinoacetic-13C2 Acid.

Role in Drug Development for Creatine Deficiencies

The development of therapies for creatine deficiency syndromes relies on accurate biomarkers to assess treatment efficacy. Guanidinoacetic-13C2 Acid is instrumental in this process by enabling precise measurement of GAA levels, which is a key diagnostic and monitoring marker. For instance, in GAMT deficiency, treatment aims to reduce the accumulation of GAA, and the analytical methods employing ¹³C₂-GAA are essential for monitoring the therapeutic response.[20]

Furthermore, as novel therapeutic strategies are explored, such as the use of GAA itself as a supplement in certain conditions or the development of prodrugs, isotopic tracers like Guanidinoacetic-13C2 Acid will be critical for preclinical and clinical studies to understand the pharmacokinetics and metabolic effects of these new chemical entities.[21][22] Clinical trials investigating the effects of GAA supplementation, sometimes in combination with creatine, utilize these accurate measurement techniques to assess the impact on tissue creatine levels and overall bioenergetics.[23]

Conclusion and Future Perspectives

Guanidinoacetic-13C2 Acid is an indispensable tool in the field of creatine metabolism research. Its primary role as an internal standard has revolutionized the diagnosis of creatine deficiency syndromes, enabling accurate and high-throughput quantification of guanidinoacetic acid. As research progresses, its application in in vivo metabolic studies will continue to provide deeper insights into the dynamics of creatine biosynthesis and the pathophysiology of its disorders. For professionals in drug development, Guanidinoacetic-13C2 Acid is a cornerstone of the analytical validation required to bring new therapies for these debilitating metabolic diseases from the laboratory to the clinic. The continued availability of high-purity, well-characterized Guanidinoacetic-13C2 Acid will be essential for advancing our understanding and treatment of disorders of creatine metabolism.

References

- Leuzzi, V., Mastrangelo, M., Battini, R., & Cioni, M. (2011). Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS). Clinica Chimica Acta, 412(23-24), 2331-2334.

- Carducci, C., Birarelli, M., Leuzzi, V., Carducci, C., & Antonozzi, I. (2002). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 48(12), 2249-2251.

- Ostojic, S. M., Premusz, V., & Nagy, D. (2017). Dietary guanidinoacetic acid increases brain creatine levels in healthy men. Nutrition, 33, 149-156.

- Struys, E. A., Jansen, E. E., & Jakobs, C. (2007). Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes. Current protocols in human genetics, Chapter 17, Unit 17.3.

- Edison, E. E., Brosnan, M. E., Meyer, C., & Brosnan, J. T. (2007). Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo. American Journal of Physiology. Renal Physiology, 293(6), F1799–F1804.

-

ClinicalTrials.gov. (2022). Creatine-Guanidinoacetic Acid Supplementation for Sarcopenia (CREGAAS). Retrieved January 15, 2026, from [Link]

- Ostojic, S. M., & Drid, P. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. Pharmaceuticals, 15(1), 70.

- Rucheton, B., et al. (2019). LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step. Clinica Chimica Acta, 493, 148-155.

- Krueger, K., et al. (2010). Synthesis and metabolism of guanidinoacetic acid. Journal of Animal Physiology and Animal Nutrition, 94(3), 307-316.

- Ostojic, S. M., & Jorga, J. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Food Science & Nutrition, 11(4), 1606–1611.

-

ResearchGate. (n.d.). Guanidinoacetic acid synthesis and metabolism. GAA, guanidinoacetic acid. Retrieved January 15, 2026, from [Link]

- Brosnan, M. E., & Brosnan, J. T. (2007). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology. Endocrinology and Metabolism, 292(4), E995–E1001.

- Bodamer, O. A., et al. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Clinical Chemistry, 47(5), 948-950.

- Ostojic, S. M. (2021). Guanidinoacetic Acid Supplementation: A Mechanistic Model of Utilization and Clearance. Nutrients, 13(12), 4359.

- Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological reviews, 80(3), 1107–1213.

- Liao, Y., et al. (2022).

- Brosnan, J. T., & Brosnan, M. E. (2007). Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo. American Journal of Physiology. Renal Physiology, 293(6), F1799–F1804.

- Ostojic, S. M. (2020). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. Nutrients, 12(7), 2051.

- Evonik Operations GmbH. (2022). Method for preparing guanidino acetic acid. (Patent No. WO2022048913A1).

- da Silva, R. P., et al. (2013). Synthesis and metabolism of guanidinoacetate and creatine from amino acids by rat pancreas. The British journal of nutrition, 110(7), 1167–1174.

Sources

- 1. Guanidinoacetic acid in human nutrition: Beyond creatine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Guanidinoacetic-13C2 Acid | LGC Standards [lgcstandards.com]

- 9. Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sapphire Bioscience [sapphirebioscience.com]

- 12. isotope.com [isotope.com]

- 13. isotope.com [isotope.com]

- 14. Guanidinoacetic-13C Acid | LGC Standards [lgcstandards.com]

- 15. isotope.com [isotope.com]

- 16. WO2022048913A1 - Method for preparing guanidino acetic acid - Google Patents [patents.google.com]

- 17. Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Dietary guanidinoacetic acid increases brain creatine levels in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. isotope.com [isotope.com]

Guanidinoacetic-13C2 Acid: A Technical Guide for Researchers

An In-depth Examination of the Core Chemical Properties, Analytical Applications, and Methodologies for a Crucial Internal Standard in Creatine Metabolism Research.

This guide provides a comprehensive technical overview of Guanidinoacetic-13C2 Acid (GAA-13C2), a stable isotope-labeled internal standard essential for the accurate quantification of Guanidinoacetic Acid (GAA) in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemical properties of GAA-13C2, its critical role in the diagnosis and monitoring of creatine deficiency syndromes, and detailed analytical protocols for its application.

Introduction: The Significance of Guanidinoacetic Acid and its Isotopologue

Guanidinoacetic acid (GAA), also known as glycocyamine, is a naturally occurring amino acid derivative and the direct endogenous precursor to creatine.[1][2] The biosynthesis of creatine is a two-step process initiated by the enzyme L-arginine:glycine amidinotransferase (AGAT), which synthesizes GAA from arginine and glycine.[1][3] GAA is then methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine, a vital molecule for cellular energy storage and transport, particularly in tissues with high energy demands like muscle and brain.[4][5]

Inherited defects in this pathway lead to Cerebral Creatine Deficiency Syndromes (CCDS), a group of neurometabolic disorders characterized by intellectual disability, seizures, and developmental delays.[6][7] The biochemical diagnosis of these syndromes relies on the precise measurement of GAA and creatine levels in biological fluids such as plasma, urine, and cerebrospinal fluid.[6][7]

Accurate quantification of endogenous GAA is paramount for diagnosing and managing these disorders. Stable isotope dilution analysis using mass spectrometry is the gold standard for such measurements, where a known amount of a stable isotope-labeled version of the analyte, such as Guanidinoacetic-13C2 Acid, is introduced into the sample. This internal standard mimics the chemical behavior of the endogenous analyte, correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[7][8]

Core Chemical Properties of Guanidinoacetic-13C2 Acid

Guanidinoacetic-13C2 Acid is synthetically produced to incorporate two carbon-13 isotopes at the glycine backbone, resulting in a molecule that is chemically identical to its endogenous counterpart but distinguishable by its mass. This mass difference is the cornerstone of its utility in mass spectrometry-based quantification.

Structural and Physicochemical Data

A summary of the key chemical and physical properties of Guanidinoacetic-13C2 Acid is presented in the table below.

| Property | Value | Source(s) |

| Chemical Name | N-(Aminoiminomethyl)-glycine-13C2 | [9] |

| Synonyms | [13C2]-Guanidinoacetic Acid, Glycocyamine-13C2 | [10] |

| CAS Number | 634616-40-3 | [9][11] |

| Molecular Formula | ¹³C₂CH₇N₃O₂ | [11] |

| Molecular Weight | 119.09 g/mol | [9][11] |

| Monoisotopic Mass | 119.06053615 Da | [10][11] |

| Appearance | White Solid | [10] |

| Purity | >95% (typically confirmed by HPLC) | [11] |

| Melting Point | >250 °C (decomposes) | [12] |

| Solubility | Soluble in aqueous HCl.[12] Unlabeled GAA is soluble in water (3.6 mg/mL at 15 °C).[13] Insoluble in DMSO and water (for some commercial preparations).[14] | |

| Storage | +2°C to +8°C, protected from light.[10][15] |

Note on Solubility: Solubility can vary based on the specific salt form and purity of the commercial preparation. Always refer to the supplier's documentation. For unlabeled GAA, the guanidine group is highly basic and can form salts with acids, which can affect solubility.[16]

Isotopic Enrichment and Synthesis

The synthesis of GAA-13C2 typically involves starting materials that are already enriched with ¹³C, such as ¹³C₂-labeled glycine. One patented method for unlabeled GAA involves reacting monoethanolamine with O-methyl-isourea, followed by oxidation. For the labeled compound, the key is the incorporation of the stable isotopes in a chemically stable position. The isotopic purity of the final product is critical for its function as an internal standard and is typically verified by mass spectrometry and NMR to be >98%.

The Role of GAA-13C2 in Analytical Methodologies

The primary application of Guanidinoacetic-13C2 Acid is as an internal standard for the quantitative analysis of GAA in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] Its use is fundamental to the diagnosis of GAMT deficiency, characterized by elevated GAA levels, and AGAT deficiency, which results in low GAA levels.[6]

Creatine Biosynthesis and its Clinical Relevance

The accurate measurement of GAA is crucial for differentiating between the different types of creatine deficiency syndromes. The pathway diagram below illustrates the central role of GAA and the enzymes involved.

Caption: Creatine biosynthesis pathway and associated deficiencies.

Experimental Protocol: Quantification of GAA in Plasma using LC-MS/MS

This section outlines a representative, self-validating protocol for the quantification of GAA in human plasma, employing Guanidinoacetic-13C2 Acid as an internal standard. The causality for key steps is explained to provide field-proven insights.

Materials and Reagents

-

Analytes: Guanidinoacetic Acid (Sigma-Aldrich), Guanidinoacetic-13C2 Acid (CDN Isotopes or equivalent)[7][17]

-

Solvents: HPLC-grade acetonitrile, water, and methanol; Formic acid[18]

-

Sample Collection: Plasma collected in lithium heparin or EDTA tubes.

-

Instrumentation: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[7]

Workflow Diagram

Caption: Workflow for GAA quantification using LC-MS/MS.

Step-by-Step Methodology

-

Preparation of Standards:

-

Prepare a stock solution of GAA and GAA-13C2 in a suitable solvent (e.g., 50:50 acetonitrile:water).[18]

-

Generate a series of calibration standards by spiking a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of GAA.

-

Prepare a working internal standard solution of GAA-13C2.

-

-

Sample Preparation:

-

To 50 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the working GAA-13C2 internal standard solution.

-

Causality: Adding the internal standard at the earliest stage ensures it undergoes the exact same sample processing steps as the endogenous analyte, compensating for any loss during extraction.

-

-

Add 150 µL of acetonitrile to precipitate proteins.[8] Vortex vigorously for 1 minute.

-

Causality: Acetonitrile is an effective protein precipitating agent that releases the small molecule analytes into the solvent while removing larger, interfering proteins.

-

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new microplate or vial.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[18]

-

Causality: Reconstituting in the mobile phase ensures compatibility with the chromatographic system and promotes good peak shape.

-

-

-

LC-MS/MS Analysis:

-

Chromatography: The separation of GAA is often challenging due to its polar nature. Several approaches exist:

-

Reversed-Phase with Derivatization: A common and robust method involves derivatizing the carboxylic acid group to a butyl-ester. This increases the hydrophobicity of the molecule, allowing for better retention on standard C18 columns.[8][17][19]

-

Ion-Pairing Chromatography: This technique adds an ion-pairing reagent to the mobile phase, which interacts with the charged analyte and allows for separation on a reversed-phase column without derivatization, simplifying sample prep.[20]

-

HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns are specifically designed for retaining and separating polar compounds like GAA.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for detection and quantification. The precursor ions ([M+H]⁺) are selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.

-

-

Typical MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Guanidinoacetic Acid (GAA) | 118.1 | 76.1 | Corresponds to the neutral loss of HNCO. |

| Guanidinoacetic-13C2 Acid | 120.1 | 77.1 | Corresponds to the neutral loss of H¹³N¹³CO. |

| Derivatized GAA (Butyl-ester) | 174.1 | 101.0 | Transitions for the derivatized form will differ.[17] |

| Derivatized GAA-13C2 (Butyl-ester) | 176.1 | 103.0 | [17] |

Note: Specific m/z values and collision energies should be optimized for the instrument in use.

Safety, Handling, and Storage

As a chemical reagent, Guanidinoacetic-13C2 Acid and its unlabeled form require appropriate handling.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[21][22]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at +2°C to +8°C.[10][15] Protect from light.

-

Hazards: May cause skin and eye irritation. Avoid ingestion and inhalation.[21] Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete hazard information.[22]

Conclusion

Guanidinoacetic-13C2 Acid is an indispensable tool for clinical and research laboratories focused on the study of creatine metabolism. Its chemical properties, which mirror the endogenous analyte, combined with its distinct mass, enable the development of highly accurate, precise, and reliable quantitative assays using the stable isotope dilution LC-MS/MS method. The protocols and principles outlined in this guide provide a robust framework for the successful implementation of GAA-13C2 in research and diagnostic applications, ultimately contributing to a better understanding and management of creatine deficiency syndromes.

References

-

Ostojic, S. M., et al. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Food Science & Nutrition, 11(4), 1606-1615. [Link]

-

ResearchGate. (n.d.). Synthesis and metabolism of guanidinoacetic acid (Krueger et al., 2010). [Link]

-

Turgeon, C. T., et al. (2014). Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry. JIMD reports, 19, 9–17. [Link]

-

Struys, E. A., et al. (2007). Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes. Current protocols in human genetics, Chapter 17, Unit 17.3. [Link]

-

Cansever, M. S., et al. (2024). Determination of Guanidinoacetic Acid in Urine by High-Performance Liquid Chromatography-Fluorescence Detection Method. Journal of the Turkish Chemical Society Section A: Chemistry, 11(Special Issue 1), 161-170. [Link]

-

Carducci, C., et al. (2002). Automated high-performance liquid chromatographic method for the determination of guanidinoacetic acid in dried blood spots: a tool for early diagnosis of guanidinoacetate methyltransferase deficiency. Journal of chromatography. A, 961(1), 105–110. [Link]

-

Pitts, R. F. (1968). Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo. American Journal of Physiology-Legacy Content, 215(6), 1447-1453. [Link]

-

de Sain-van der Velden, M. G., et al. (2004). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 50(2), 411-414. [Link]

-

Rucheton, B., et al. (2019). LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step. Clinica chimica acta; international journal of clinical chemistry, 493, 148–155. [Link]

-

Li, J., et al. (2022). Biosynthesis of Guanidinoacetate by Bacillus subtilis Whole-Cell Catalysis. International Journal of Molecular Sciences, 23(5), 2872. [Link]

-

ResearchGate. (n.d.). Guanidinoacetic acid synthesis and metabolism. [Link]

-

Kasu, M. P., et al. (2013). Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry. Metabolites, 3(1), 1-13. [Link]

-

Bodamer, O. A., et al. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Clinical chimica acta; international journal of clinical chemistry, 308(1-2), 173–178. [Link]

-

Leuzzi, V., et al. (2007). [Simultaneous determination of guanidinoacetate, creatine and creatinine by liquid chromatography-tandem mass spectrometry: a diagnostic tool for creatine deficiency syndromes in body fluids and a perspective use on cultured fibroblasts]. Pathologica, 99(2), 77–82. [Link]

-

Struys, E. A., et al. (2007). Quantification of Creatine and Guanidinoacetate Using GC-MS and LC-MS/MS for the Detection of Cerebral Creatine Deficiency Syndromes. Current Protocols in Human Genetics. [Link]

-

Baoding Lanpin Biotechnology Co., Ltd. (n.d.). Guanidinoacetic Acid: Chemical Properties and Reactivity. [Link]

-

Kasu, M. P., et al. (2009). Simultaneous assay of isotopic enrichment and concentration of guanidinoacetate and creatine by gas chromatography-mass spectrometry. Analytical biochemistry, 395(1), 32–38. [Link]

-

National Center for Biotechnology Information. (n.d.). Guanidinoacetic acid. PubChem Compound Database. [Link]

-

Wang, Y., et al. (2022). Efficient synthesis of guanidinoacetic acid by whole-cell catalysis of Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 10, 988452. [Link]

-

Al-Dirbashi, O. Y., et al. (2009). Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography–tandem mass spectrometry. Clinica Chimica Acta, 405(1-2), 64-68. [Link]

- CN102702032A - Synthesis method of guanidinoacetic acid - Google P

-

Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. Nutrients, 13(3), 772. [Link]

-

Ostojic, S. M. (2015). Advanced physiological roles of guanidinoacetic acid. European journal of nutrition, 54(8), 1211–1215. [Link]

Sources

- 1. Guanidinoacetic acid in human nutrition: Beyond creatine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. guidechem.com [guidechem.com]

- 11. Guanidinoacetic-13C2 Acid | LGC Standards [lgcstandards.com]

- 12. labsolu.ca [labsolu.ca]

- 13. Guanidinoacetic Acid | C3H7N3O2 | CID 763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. isotope.com [isotope.com]

- 16. Guanidinoacetic Acid: Chemical Properties and Reactivity_Baoding Lanpin Biotechnology Co., Ltd [zeaplant.com]

- 17. flore.unifi.it [flore.unifi.it]

- 18. Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Simultaneous determination of guanidinoacetate, creatine and creatinine by liquid chromatography-tandem mass spectrometry: a diagnostic tool for creatine deficiency syndromes in body fluids and a perspective use on cultured fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. echemi.com [echemi.com]

A Technical Guide to the Laboratory-Scale Synthesis of Guanidinoacetic-13C2 Acid for Metabolic Research

Abstract: This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis, purification, and characterization of Guanidinoacetic-13C2 Acid (¹³C₂-GAA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. The synthesis detailed herein utilizes commercially available, isotopically labeled glycine ([U-¹³C₂, ¹⁵N]Glycine can be used, but for this specific synthesis, Glycine-2,2-¹³C₂ is the direct precursor) and cyanamide to produce high-purity ¹³C₂-GAA suitable for use as a metabolic tracer in creatine biosynthesis studies. All protocols are designed as self-validating systems, incorporating critical characterization checkpoints to ensure the identity, purity, and isotopic enrichment of the final product.

Introduction: The Significance of ¹³C₂-Guanidinoacetic Acid in Research

Guanidinoacetic acid (GAA) is a pivotal endogenous metabolite, serving as the direct and sole precursor to creatine.[1][2][3] The biosynthesis of creatine is a two-step process initiated by the enzyme L-arginine:glycine amidinotransferase (AGAT), which transfers an amidino group from arginine to glycine to form GAA and ornithine.[4][5] Subsequently, GAA is methylated by guanidinoacetate N-methyltransferase (GAMT) to yield creatine, a molecule fundamental to cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1][5]

Given its central role, the study of GAA and creatine metabolism is critical for understanding muscle physiology, bioenergetics, and the pathophysiology of various metabolic and neurological disorders.[1][6] Stable isotope tracers, such as Guanidinoacetic-13C2 Acid, are indispensable tools for these investigations. By introducing ¹³C atoms at specific positions, researchers can use techniques like mass spectrometry and NMR spectroscopy to trace the metabolic fate of the GAA molecule through the creatine pathway in vivo.[7][8][9] This allows for the precise quantification of metabolic fluxes, providing insights that are impossible to obtain from concentration measurements alone.[10][11] The synthesis of high-purity ¹³C₂-GAA is, therefore, a critical enabling step for advanced metabolic research.

Retrosynthetic Analysis & Strategy

The synthesis of Guanidinoacetic-13C2 Acid is a straightforward nucleophilic addition. The core strategy involves the guanidinylation of the primary amine of Glycine-13C2.

Core Reaction: Glycine-¹³C₂ + Guanidinylating Agent → Guanidinoacetic-¹³C₂ Acid

Several guanidinylating agents exist, but for laboratory-scale synthesis, cyanamide (H₂N-C≡N) offers an accessible and effective option. The reaction proceeds via the addition of the glycine amine to the nitrile carbon of cyanamide under basic conditions. The base serves to deprotonate the glycine amine, increasing its nucleophilicity.

This guide will focus on the well-established method of reacting Glycine-2,2-¹³C₂ with cyanamide in an aqueous alkaline medium.[12][13][14] This approach is favored for its operational simplicity and the relatively low cost of reagents.

Chemical Synthesis Pathway

The diagram below illustrates the single-step synthesis from the isotopically labeled precursor.

Caption: Reaction scheme for the synthesis of Guanidinoacetic-13C2 Acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the pH control and the final characterization steps is critical for ensuring a high-quality product.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Glycine-2,2-¹³C₂ (or [U-¹³C₂]Glycine) | >98% ¹³C | Cambridge Isotope Labs / Sigma-Aldrich | This is the limiting reagent. |

| Cyanamide, 50 wt.% solution in water | Reagent | Sigma-Aldrich | Caution: Toxic and corrosive. Handle in a fume hood with appropriate PPE. |

| Sodium Hydroxide (NaOH) | ACS Reagent | Fisher Scientific | Used to adjust pH. |

| Hydrochloric Acid (HCl), 1M | Volumetric Standard | VWR | Used for final pH adjustment. |

| Deionized Water (H₂O) | Type 1 | Millipore System | |

| Deuterium Oxide (D₂O) | NMR Grade | Acros Organics | For NMR analysis. |

| Methanol (MeOH) | HPLC Grade | Fisher Scientific | For rinsing and drying. |

Experimental Workflow

The overall process from reaction setup to final product validation is outlined below.

Caption: Step-by-step workflow for the synthesis and validation of ¹³C₂-GAA.

Step-by-Step Methodology

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reaction Setup:

-

In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a pH probe, dissolve 1.0 g of Glycine-2,2-¹³C₂ in 20 mL of deionized water.

-

Slowly add 1M NaOH solution dropwise while stirring to adjust the pH of the glycine solution to approximately 10.5. This deprotonates the glycine, enhancing its nucleophilicity.

-

-

Guanidinylation Reaction:

-

Heat the flask in an oil bath to 90-95°C.

-

Prepare the cyanamide solution. Based on a 1.05 molar equivalent relative to glycine, slowly add the 50 wt.% cyanamide solution dropwise to the hot glycine solution over 30 minutes.

-

Crucial Control Point: The reaction is exothermic and produces ammonia, which can alter the pH. Monitor the pH continuously and maintain it within the range of 9.0-10.0 by adding small amounts of 1M NaOH as needed.[12][15] An alkaline environment is necessary for the reaction, but a pH above 10.5 can promote the dimerization of cyanamide to the impurity dicyandiamide.[13]

-

Maintain the reaction at 90-95°C with stirring for 4-6 hours.

-

-

Product Precipitation and Isolation:

-

After the reaction period, remove the flask from the oil bath and allow it to cool to room temperature.

-

Place the flask in an ice bath and cool to 0-4°C to maximize precipitation of the product.

-

Slowly add 1M HCl dropwise while stirring to adjust the pH of the slurry to the isoelectric point of GAA, which is approximately 7.8.[15] This minimizes the solubility of the product in the aqueous medium, thereby maximizing the isolated yield.

-

Let the slurry stir in the ice bath for an additional 30 minutes.

-

-

Purification and Drying:

-

Collect the white crystalline solid via vacuum filtration using a Büchner funnel.

-

Wash the filter cake twice with 10 mL portions of ice-cold deionized water to remove unreacted starting materials and salts.

-

Wash the filter cake once with 10 mL of cold methanol to help displace water and facilitate drying.

-

Transfer the solid product to a pre-weighed watch glass and dry in a vacuum oven at 50°C overnight.

-

Record the final mass and calculate the yield. A typical yield for this procedure is in the range of 70-85%.

-

Product Characterization and Validation

Validation is a non-negotiable step to confirm the successful synthesis of the target molecule with the correct isotopic labeling.

Expected Analytical Data

| Analysis Technique | Expected Result | Rationale |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 120.06 | Confirms the molecular weight. Unlabeled GAA is 118.08. The +2 mass unit shift validates the incorporation of two ¹³C atoms. |

| ¹H NMR (500 MHz, D₂O) | δ ~3.8 ppm (t, JH,C ≈ 7 Hz, 2H) | The signal for the methylene protons (-CH₂) will appear as a triplet due to coupling with the adjacent ¹³C nucleus. |

| ¹³C NMR (125 MHz, D₂O) | δ ~45 ppm, δ ~175 ppm | Confirms the presence of two carbon environments. The key signal is the methylene carbon (~45 ppm), confirming ¹³C incorporation at this position. |

Interpretation of Results

-

Mass Spectrometry: The primary goal is to observe the molecular ion peak at m/z 120.06 (for the [M+H]⁺ adduct). The absence of a significant peak at m/z 118.08 indicates high isotopic enrichment. Isotope dilution mass spectrometry can be used for precise quantification if required.[16]

-

NMR Spectroscopy: In ¹H NMR, the splitting of the methylene proton signal into a triplet is a definitive confirmation of ¹³C labeling at that position. In ¹³C NMR, the presence of a strong signal at ~45 ppm confirms the successful incorporation of the label into the alkyl backbone of the molecule.

Conclusion and Further Applications

This guide details a robust and reliable method for synthesizing Guanidinoacetic-13C2 Acid. By carefully controlling reaction parameters, particularly pH, and performing rigorous analytical validation, researchers can confidently produce high-quality isotopic tracers. This ¹³C₂-GAA is ideally suited for metabolic flux analysis and pharmacokinetic studies, enabling a deeper understanding of creatine metabolism in health and disease.[7][9] The ability to trace the complete carbon backbone of GAA as it converts to creatine provides a powerful tool for investigating cellular bioenergetics and developing novel therapeutic strategies for metabolic disorders.

References

- Baoding Lanpin Biotechnology Co., Ltd. (n.d.). Guanidinoacetic Acid: Role in Creatine Metabolism and Muscle Physiology.

- Ostojic, S. M., et al. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Journal of Functional Foods.

- Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.

- Ostojic, S. M., et al. (2013). Creatine Metabolism and Safety Profiles after Six-Week Oral Guanidinoacetic Acid Administration in Healthy Humans. International Journal of Medical Sciences.

- ResearchGate. (n.d.). Effects of guanidinoacetic acid on growth performance, creatine metabolism and plasma amino acid profile in broilers.

- Fan, T. W-M., et al. (n.d.). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS.

- Ahn, W. S., & Antoniewicz, M. R. (2020). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research.

- Ostojic, S. M. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. ProQuest.

- Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.

- AlzChem Trostberg GmbH. (2022). Method for preparing guanidino acetic acid. Google Patents.

- Evonik Operations GmbH. (2019). Process for preparing guanidino acetic acid. Googleapis.com.

- Ningxia Tairui Pharmaceutical Co., Ltd. (2013). Clean preparation method of guanidinoacetic acid. Google Patents.

- Matusz-Marth, A., et al. (2018). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central.

- Hebei Guanlang Biotechnology Co., Ltd. (2021). Preparation method of guanidinoacetic acid. Google Patents.

- Ryan, W. L., & Wells, I. C. (1964). Biosynthesis of guanidinoacetic acid in isolated renal tubules. PubMed.

- ResearchGate. (n.d.). Guanidinoacetic acid synthesis and metabolism.

- Bodamer, O. A., et al. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. PubMed.

Sources

- 1. Guanidinoacetic Acid: Role in Creatine Metabolism and Muscle Physiology_Baoding Lanpin Biotechnology Co., Ltd [zeaplant.com]

- 2. Creatine Metabolism and Safety Profiles after Six-Week Oral Guanidinoacetic Acid Administration in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guanidinoacetic acid in human nutrition: Beyond creatine synthesis - ProQuest [proquest.com]

- 4. Biosynthesis of guanidinoacetic acid in isolated renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2022048913A1 - Method for preparing guanidino acetic acid - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. CN103193681A - Clean preparation method of guanidinoacetic acid - Google Patents [patents.google.com]

- 15. CN113651726A - Preparation method of guanidinoacetic acid - Google Patents [patents.google.com]

- 16. Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Guanidinoacetic-13C2 Acid in Quantifying Creatine Biosynthesis

Abstract

Creatine is a critical molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain. Its endogenous synthesis is a two-step process involving the enzymes L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate methyltransferase (GAMT). Understanding the rate of creatine synthesis, not just static concentrations, is paramount for diagnosing metabolic disorders and for fundamental research into energy metabolism. This guide provides a technical overview of the use of Guanidinoacetic-13C2 Acid (¹³C₂-GAA), a stable isotope-labeled precursor, as a powerful tool for the in vivo quantification of creatine biosynthesis. We will detail the biochemical rationale, experimental workflows, bioanalytical methodologies, and applications of this tracer, providing researchers and drug development professionals with a comprehensive framework for its implementation.

Introduction: The Central Role of Creatine in Cellular Bioenergetics

Creatine and its phosphorylated form, phosphocreatine, constitute a vital energy buffering and transport system.[1] The daily degradation of creatine to creatinine, which is excreted in the urine, necessitates its constant replenishment through diet or de novo synthesis.[2][3] This synthesis pathway is not only fundamental for energy metabolism but is also clinically significant. Inherited defects in this pathway lead to Cerebral Creatine Deficiency Syndromes (CCDS), characterized by severe neurological symptoms such as intellectual disability, epilepsy, and movement disorders.[4][5]

The synthesis of creatine is a two-step, inter-organ process (Figure 1):

-

Step 1 (Kidney/Pancreas): The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, producing ornithine and guanidinoacetic acid (GAA).[2][6][7] This is considered the primary regulated step in the pathway.[6]

-

Step 2 (Liver): GAA is transported to the liver, where guanidinoacetate N-methyltransferase (GAMT) methylates it using S-adenosylmethionine (SAM) as the methyl donor, yielding the final product, creatine.[2][7]

Static measurements of GAA and creatine in plasma or urine are the frontline diagnostic tools for CCDS.[5][8] However, to understand the dynamics of this pathway in both health and disease, a method to measure the metabolic flux—the rate of synthesis—is required. This is where stable isotope tracers become indispensable.[9][10]

The Principle of Stable Isotope Tracers in Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes, such as Carbon-13 (¹³C), is a powerful technique for quantifying the rates of metabolic pathways in vivo.[9][11][12] The core principle involves introducing a substrate labeled with a heavy, non-radioactive isotope into a biological system.[11][13] As the labeled substrate (the "tracer") is metabolized, the heavy isotope is incorporated into downstream products.

By measuring the rate of appearance of the labeled product and the isotopic enrichment of the precursor pool over time using mass spectrometry, one can calculate the rate of synthesis.[3][14] This dynamic approach provides far more insight into pathway function than measuring metabolite concentrations alone, which can be influenced by diet, transport, and degradation.

Guanidinoacetic-13C2 Acid (¹³C₂-GAA): The Ideal Tracer for Creatine Synthesis

To measure the rate of creatine synthesis, the ideal tracer should be a direct precursor to the final product. While labeled glycine or arginine could be used, their involvement in numerous other metabolic pathways complicates the interpretation of labeling patterns in creatine.[3][14]

Guanidinoacetic acid (GAA) is the immediate precursor to creatine, making its labeled form a specific and direct probe for the GAMT-catalyzed reaction.[2] Guanidinoacetic-13C2 Acid contains two ¹³C atoms on the glycine backbone of the molecule. When administered, it is taken up by the liver and methylated by GAMT to produce Creatine-¹³C₂.

The key advantages of using ¹³C₂-GAA are:

-

Specificity: It directly measures the final, committed step of creatine synthesis.

-

Clear Signal: The resulting Creatine-¹³C₂ has a mass shift of +2 Daltons (m+2) compared to the unlabeled (m+0) creatine, providing a clear and unambiguous signal for detection by mass spectrometry.

-

Safety: As a stable isotope, it is non-radioactive and safe for use in human studies.

Methodology: Quantifying Creatine Synthesis Rate In Vivo

The process of using ¹³C₂-GAA to measure creatine synthesis involves a carefully controlled experimental workflow followed by sensitive bioanalytical quantification.

Experimental Workflow

A typical in vivo study follows the workflow illustrated in Figure 2. The objective is to administer the tracer and then monitor the appearance of the labeled product (Creatine-¹³C₂) in a biological matrix, most commonly plasma.

Sources

- 1. Guanidinoacetic acid deficiency: a new entity in clinical medicine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 620180: Creatine and Guanidinoacetate (Plasma) | MNG [mnglabs.labcorp.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 13. youtube.com [youtube.com]

- 14. Simultaneous assay of isotopic enrichment and concentration of guanidinoacetate and creatine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanidinoacetic-13C2 Acid isotopic enrichment

An In-Depth Technical Guide to Guanidinoacetic-13C2 Acid Isotopic Enrichment for Metabolic Research

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for utilizing Guanidinoacetic-13C2 Acid (¹³C₂-GAA) as a stable isotope tracer to study creatine metabolism. Designed for researchers, clinicians, and drug development professionals, this document details the biochemical rationale, experimental design, sample analysis using mass spectrometry, and data interpretation. We present field-proven, self-validating protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring scientific integrity and reproducibility. By explaining the causality behind experimental choices, this guide serves as both a practical manual and an educational resource for investigating the dynamics of creatine synthesis in health and disease.

Introduction: The Central Role of Guanidinoacetic Acid in Creatine Metabolism

Creatine is a pivotal molecule in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1] It is endogenously synthesized in a two-step process involving two key enzymes and spanning two primary organs.[2][3]

-

Step 1: Synthesis of Guanidinoacetic Acid (GAA) : The process begins predominantly in the kidneys, where L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, producing GAA and ornithine.[2][4] This is considered the rate-limiting step in creatine biosynthesis.[3]

-

Step 2: Methylation to Creatine : GAA is then transported via the bloodstream to the liver. There, guanidinoacetate N-methyltransferase (GAMT) methylates GAA using S-adenosylmethionine (SAM) as the methyl donor, yielding creatine and S-adenosylhomocysteine (SAH).[2][5]

The newly synthesized creatine is released into circulation and taken up by target tissues. The constant, non-enzymatic conversion of creatine and its phosphorylated form, phosphocreatine, to creatinine results in a daily loss of about 1.7% of the total creatine pool, which must be replenished through diet or de novo synthesis.[2] This continuous turnover makes the creatine synthesis pathway a critical area of metabolic investigation.

Stable isotope tracers, which are non-radioactive and biochemically indistinguishable from their endogenous counterparts, are powerful tools for studying metabolic flux in vivo.[6] ¹³C₂-GAA, with two carbon-13 atoms replacing the natural carbon-12 atoms in the glycine backbone, serves as an ideal tracer to directly and quantitatively measure the rate of creatine synthesis.[7] By administering ¹³C₂-GAA and measuring its incorporation into the creatine pool, researchers can precisely determine the in vivo fractional synthesis rate (FSR) of creatine, providing invaluable insights into metabolic regulation.[8]

Diagram 1: The Creatine Biosynthesis Pathway

The following diagram illustrates the inter-organ pathway of de novo creatine synthesis, highlighting the enzymatic steps where Guanidinoacetic Acid is produced and subsequently converted to creatine.

Caption: Inter-organ pathway of creatine synthesis.

Principles of Isotopic Enrichment Analysis

The core principle of a stable isotope tracer study is to introduce a labeled compound into a biological system and measure the rate at which the label appears in a downstream product. When ¹³C₂-GAA (the "tracer") is administered, it mixes with the endogenous, unlabeled GAA pool (the "tracee"). The GAMT enzyme in the liver does not distinguish between the labeled and unlabeled GAA. Consequently, the isotopic enrichment of the product, creatine, reflects the enrichment of its precursor pool, GAA.

Isotopic enrichment is typically measured by mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio (m/z).

-

Unlabeled (M+0) GAA : Contains only ¹²C atoms.

-

Labeled (M+2) ¹³C₂-GAA : Is two Daltons heavier due to the two ¹³C atoms.

By measuring the relative abundance of the M+2 and M+0 ions for both GAA and creatine in a biological sample (e.g., plasma), we can calculate the isotopic enrichment and, subsequently, the rate of synthesis.

Experimental Design and Protocol

A robust experimental protocol is the foundation of a trustworthy tracer study. This section outlines a validated workflow for an in vivo study in humans using oral administration of ¹³C₂-GAA, followed by sample collection and analysis.

Subject Preparation and Tracer Administration

-

Subject Selection : Subjects should be healthy volunteers, screened for renal and hepatic dysfunction. Genetic disorders of creatine metabolism are a key exclusion criterion.[6]

-

Dietary Control : Subjects should fast overnight (8-12 hours) prior to the study to minimize fluctuations in amino acid levels from dietary intake. A low-creatine diet for 48-72 hours beforehand can enhance the measurement of endogenous synthesis.

-

Dosage : Oral doses of GAA ranging from 1.2 g to 4.8 g have been shown to be effective and generally well-tolerated in human studies.[9][10] For tracer studies, a lower dose is often sufficient. The precise amount of ¹³C₂-GAA should be determined based on the study's objectives and the analytical sensitivity of the mass spectrometer.

-

Administration : The ¹³C₂-GAA tracer is dissolved in a palatable liquid (e.g., water or a non-caffeinated, sugar-free beverage) and consumed orally.

Biological Sample Collection

-

Matrix : Plasma is the most common and accessible biological matrix for measuring GAA and creatine kinetics.

-

Time Course : Blood samples should be collected at multiple time points to capture the kinetic profile. A typical schedule includes a baseline sample (t=0, before tracer administration) and post-administration samples at intervals such as 30, 60, 90, 120, 180, 240, and 360 minutes.[10]

-

Anticoagulant and Handling : Blood should be collected in tubes containing K₂EDTA. To prevent potential enzymatic activity post-collection, especially in studies involving specific drugs, samples can be collected in chilled tubes and plasma separated promptly by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).[11] Plasma should be immediately frozen and stored at -80°C until analysis.

Diagram 2: Experimental Workflow for a ¹³C₂-GAA Tracer Study

Caption: A four-phase workflow for in vivo creatine synthesis studies.

Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like GAA and creatine in complex biological matrices due to its high sensitivity and specificity.[4][7]

Rationale for Methodological Choices

-

Internal Standards (IS) : The use of stable isotope-labeled internal standards is critical for accurate quantification.[12] They co-elute with the analyte and experience identical matrix effects and ionization suppression, allowing for reliable correction. For this assay, ¹³C₂-GAA can serve as its own internal standard for concentration measurements if a known amount is spiked in, but for quantifying the unlabeled (endogenous) portion, a different labeled standard is needed. A common choice is [d₃]-Creatine for creatine and commercially available [¹³C₂]-GAA for endogenous GAA.[7]

-

Sample Preparation : Protein precipitation is a straightforward and effective method to remove the bulk of proteins from plasma, which can interfere with the analysis. Acetonitrile is a common and efficient choice for this purpose.[7]

-

Derivatization : GAA and creatine are polar molecules. While some methods use derivatization (e.g., to butyl-esters) to improve their chromatographic retention on traditional reversed-phase columns and enhance ionization efficiency,[7] modern methods can often avoid this step. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing agents can achieve sufficient retention without the need for a time-consuming derivatization step.[13] The protocol below utilizes a direct injection approach after protein precipitation for simplicity and high throughput.

Step-by-Step Analytical Protocol

-

Preparation of Standards and Reagents :

-

Prepare stock solutions of unlabeled GAA, unlabeled creatine, and the chosen internal standards (e.g., ¹³C₂-GAA of known concentration, d₃-Creatine) in a suitable solvent (e.g., 50:50 methanol:water).

-

Create a series of calibration standards by spiking known concentrations of unlabeled analytes and a fixed concentration of internal standards into a surrogate matrix (e.g., charcoal-stripped plasma or phosphate-buffered saline).[11]

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

-

-

Sample Extraction :

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, calibrator, or QC sample, add 200 µL of ice-cold acetonitrile containing the internal standards at a fixed concentration.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

-

-

LC-MS/MS Analysis :

-

The following table provides a validated starting point for LC-MS/MS parameters. These should be optimized for the specific instrument used.

-

| Parameter | Recommended Setting | Rationale |

| LC Column | HILIC Column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm) | Provides good retention for polar compounds like GAA and creatine without derivatization. |

| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate | Standard aqueous phase for HILIC. Formic acid aids in positive ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase for HILIC. |

| Gradient | Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min. | A typical gradient for separating polar analytes on a HILIC column. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | A standard volume to avoid overloading the column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | GAA and creatine readily form positive ions [M+H]⁺. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |

Mass Spectrometry Parameters (MRM Transitions)

The selection of specific precursor and product ions is crucial for the selectivity of the assay.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |

| Guanidinoacetic Acid (GAA) | 118.1 | 76.1 | Corresponds to the loss of the guanidino group. |

| ¹³C₂-Guanidinoacetic Acid | 120.1 | 78.1 | The product ion retains the two ¹³C labels from the glycine backbone. |

| Creatine (Cr) | 132.1 | 90.1 | Corresponds to the loss of the carboxyl group and water. |

| ¹³C₂-Creatine | 134.1 | 92.1 | Product ion formed from the methylation of ¹³C₂-GAA. |

| [d₃]-Creatine (IS) | 135.1 | 93.1 | Internal standard for creatine, labeled on the methyl group. |

Note: The exact m/z values should be confirmed by infusing pure standards into the mass spectrometer.

Data Analysis and Interpretation

Calculation of Isotopic Enrichment

Isotopic enrichment is expressed as Mole Percent Excess (MPE), which represents the percentage of the analyte pool that is labeled.

-

Calculate Peak Area Ratios : For each analyte (GAA and Creatine) at each time point, determine the peak areas of the labeled (M+2) and unlabeled (M+0) isotopologues from the chromatograms.

-

Calculate MPE : The MPE is calculated using the following formula:

MPE = [ (Area M+2) / (Area M+0 + Area M+2) ] * 100

-

Correct for Natural Abundance : It is essential to correct for the natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled molecules, which can contribute a small signal at the M+1 and M+2 masses. This is done by analyzing baseline (t=0) samples and subtracting the natural abundance MPE from all subsequent time points. A more rigorous approach involves deconvolution algorithms.[14]

Kinetic Modeling: Calculating the Fractional Synthesis Rate (FSR)

The FSR of creatine represents the fraction of the plasma creatine pool that is newly synthesized per unit of time. It can be calculated using the precursor-product model.[8]

FSR (%/hour) = [ ΔE_creatine / (E_precursor * t) ] * 100

Where:

-

ΔE_creatine is the change in MPE of plasma creatine from baseline over the time interval.

-

E_precursor is the MPE of the precursor, which is plasma ¹³C₂-GAA. This value should be taken from the plateau enrichment of the precursor or as an integrated average over the time course.

-

t is the duration of the time interval in hours.

The enrichment of the precursor (¹³C₂-GAA) typically rises rapidly and reaches a steady-state (plateau) within 30-60 minutes of administration.[8] The incorporation of the label into the much larger creatine pool is slower and linear during the initial hours of the study. The slope of the creatine enrichment curve over time, plotted against the plateau enrichment of GAA, provides a robust measure of the synthesis rate.

Method Validation and Quality Control

To ensure the trustworthiness of the generated data, the analytical method must be rigorously validated according to established guidelines.

Table of Analytical Validation Parameters

| Parameter | Acceptance Criteria | Purpose |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional response across a range of concentrations.[7] |

| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ) | Ensures the measured value is close to the true value.[7] |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤20% at LLOQ) for intra- and inter-day replicates | Measures the repeatability and reproducibility of the method.[7] |

| Limit of Quantitation (LOQ) | The lowest concentration on the standard curve that meets accuracy and precision criteria | Defines the lower limit for reliable quantification.[7] |

| Specificity | No significant interfering peaks at the retention time of the analytes in blank matrix | Confirms that the signal is solely from the analyte of interest. |

| Matrix Effect | Assessment of ion suppression or enhancement by comparing response in matrix vs. neat solution | Evaluates the influence of the biological matrix on ionization. |

| Stability | Analyte concentration remains within ±15% of initial after freeze-thaw cycles, bench-top storage, and long-term storage | Ensures sample integrity during handling and storage.[11] |

Conclusion and Future Directions

The use of Guanidinoacetic-13C2 Acid as a stable isotope tracer, coupled with robust LC-MS/MS analysis, provides a powerful and precise method for quantifying the dynamics of creatine biosynthesis. This technical guide offers a comprehensive framework, from experimental design to data interpretation, grounded in scientific integrity and validated protocols. This approach is invaluable for understanding the metabolic basis of diseases involving altered energy metabolism, such as neurodegenerative disorders, myopathies, and inborn errors of creatine synthesis. Furthermore, it provides a critical tool for drug development, enabling professionals to assess the pharmacodynamic effects of novel therapeutics targeting creatine metabolism and cellular bioenergetics.

References

- Brosnan, J. T., & Brosnan, M. E. (2007). Creatine: endogenous synthesis, dietary intake and transport. The Journal of nutrition, 137(10), 2245-2250.

-

Ostojic, S. M. (2021). Guanidinoacetic Acid Supplementation: A Mechanistic Model of Utilization and Clearance. Nutrients, 13(12), 4349. [Link]

-

Jahoor, F., Wykes, L. J., Reeds, P. J., Henry, J. F., del Rosario, M. P., & Frazer, M. E. (2009). Simultaneous assay of isotopic enrichment and concentration of guanidinoacetate and creatine by gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(24), 2530–2536. [Link]

- Mallet, C. R., Lu, Z., & Fesik, J. R. (2004). Analytical validation of accelerator mass spectrometry for pharmaceutical development. Journal of pharmaceutical and biomedical analysis, 36(5), 1027-1035.

-

Neubauer, S., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Metabolites, 9(4), 74. [Link]

-

Edison, E. E., Brosnan, M. E., Meyer, C., & Brosnan, J. T. (2007). Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo. American Journal of Physiology-Renal Physiology, 293(6), F1799-F1804. [Link]

- Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological reviews, 80(3), 1107-1213.

-

Boenzi, S., et al. (2012). Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Clinica chimica acta, 413(1-2), 272-277. [Link]

-

Heuberger, R., et al. (2018). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Scientific reports, 8(1), 1-13. [Link]

-

Lucarell, J. M., et al. (2019). Validation of an LC-MS/MS Assay To Measure Arginine, α-k-δ-GVA, Argininic Acid, Guanidinoacetic Acid, and Nα Acetyl-L-Arginin. Poster presented at the American Society for Mass Spectrometry Conference. [Link]

-

Bodamer, O. A., et al. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Clinical Chemistry, 47(5), 913-914. [Link]

-

da Silva, R. P., Nissim, I., Brosnan, M. E., & Brosnan, J. T. (2009). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism, 296(2), E256-E261. [Link]

-

Shimadzu. (n.d.). LCMS Troubleshooting Tips. [Link]

-

Han, C. H., & Sillerud, L. O. (1986). Synthesis of [guanidino-13C]creatine and measurement of the creatine phosphokinase reaction in vitro by 13C NMR spectroscopy. Magnetic resonance in medicine, 3(4), 626-633. [Link]

-

Rodríguez-González, V., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry, 28(15), 1673-1682. [Link]

-

Ostojic, S. M., et al. (2016). Six-Week Oral Guanidinoacetic Acid Administration Improves Muscular Performance in Healthy Volunteers. Journal of the International Society of Sports Nutrition, 13(1), 1-8. [Link]

-

Boenzi, S., et al. (2011). Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Clinica Chimica Acta, 413(1-2), 272-277. [Link]

-

de Sain-van der Velden, M. G., et al. (2004). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 50(2), 411-414. [Link]

-

Ostojic, S. M. (2021). Guanidinoacetic Acid Supplementation: A Mechanistic Model of Utilization and Clearance. ResearchGate. [Link]

-

de Oliveira, T. S., et al. (2022). Guanidinoacetic Acid and Its Impact on the Performance, Carcass and Meat Quality of Growing and Finishing Nellore Cattle. Animals, 12(23), 3326. [Link]

-

Ostojic, S. M., Stojanovic, M., Drid, P., & Hoffman, J. R. (2014). Dose-response effects of oral guanidinoacetic acid on serum creatine, homocysteine and B vitamins levels. European journal of nutrition, 53(4), 1147-1154. [Link]

-

Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical chemistry, 82(13), 5463-5471. [Link]

-

Ostojic, S. M., et al. (2017). Single-dose oral guanidinoacetic acid exhibits dose-dependent pharmacokinetics in healthy volunteers. Nutrition Research, 39, 41-48. [Link]

-

Bodamer, O. A., et al. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Clinical Chemistry, 47(5), 913-914. [Link]

-

Rucheton, B., et al. (2019). LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step. Clinica Chimica Acta, 493, 148-155. [Link]

-

Marescau, B., et al. (2003). Stable isotope dilution method for the determination of guanidinoacetic acid by gas chromatography/mass spectrometry. Rapid communications in mass spectrometry, 17(7), 717-722. [Link]

-

ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

-